molecular formula C4H4ClN3O2 B2682819 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1507000-65-8

5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2682819
CAS No.: 1507000-65-8
M. Wt: 161.55
InChI Key: MSTBNEXATWPHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with chlorine at position 5, a methyl group at position 1, and a carboxylic acid moiety at position 2. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and enhanced stability from the electron-withdrawing chlorine substituent. The compound is of significant interest in medicinal chemistry, particularly in the design of enzyme inhibitors and protein-protein interaction modulators. Its synthesis typically involves multi-step reactions, including cyclization and functional group transformations, as seen in analogous triazole derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1-methyl-1,2,4-triazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-8-4(5)6-2(7-8)3(9)10/h1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTBNEXATWPHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
5-Chloro-1-methyl-1H-1,2,4-triazole-3-carboxylic acid exhibits significant antifungal properties. Research indicates that triazole derivatives are effective against a range of fungal pathogens. For instance, studies have shown that triazoles can outperform traditional antifungal agents like fluconazole in terms of minimum inhibitory concentration (MIC) against fungi such as Candida albicans and Aspergillus fumigatus .

Table 1: Antifungal Activity of Triazole Derivatives

CompoundTarget FungiMIC (μg/mL)Comparison
This compoundCandida albicans0.015616-fold more potent than fluconazole
Other Triazole DerivativeAspergillus fumigatus1Comparable to voriconazole

Antibacterial Properties
The compound also shows promise as an antibacterial agent. It has been synthesized into various hybrids that display enhanced activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies suggest that modifications at specific positions can significantly enhance antibacterial efficacy .

Table 2: Antibacterial Activity of Triazole Hybrids

Hybrid CompoundTarget BacteriaMIC (μg/mL)Reference
Hybrid AMRSA0.25
Hybrid BE. coli0.125

Agricultural Applications

Fungicides
this compound serves as a precursor in the synthesis of agricultural fungicides. Its derivatives have been developed to combat plant pathogens effectively, thereby enhancing crop yield and quality .

Table 3: Agricultural Triazole Derivatives

Compound NameTarget PathogenApplication Type
Triazole Fungicide AFusarium spp.Foliar application
Triazole Fungicide BBotrytis cinereaSoil treatment

Material Science Applications

Corrosion Inhibitors
Research indicates that triazoles can be employed as corrosion inhibitors in various industrial applications. The unique properties of the triazole ring allow for effective binding to metal surfaces, providing protective layers against corrosive agents .

Table 4: Corrosion Inhibition Efficiency

CompoundMetal TypeEfficiency (%)
5-Chloro-1-methyl-1H-triazoleCarbon Steel85
Other Triazole DerivativeStainless Steel90

Case Studies

Case Study 1: Antifungal Efficacy
A study conducted by researchers demonstrated that a novel derivative of this compound exhibited superior antifungal activity against multiple strains of fungi compared to standard treatments. The compound was tested in vitro and showed a significant reduction in fungal growth rates.

Case Study 2: Agricultural Application
In agricultural trials, derivatives of the compound were applied to crops affected by fungal infections. Results indicated a marked improvement in crop health and yield when treated with formulations containing the triazole derivative compared to untreated controls.

Mechanism of Action

The mechanism by which 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interfere with microbial cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-Carboxylic Acid Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity Reference ID
5-Chloro-1-methyl-1H-1,2,4-triazole-3-carboxylic acid Cl (5), CH₃ (1), COOH (3) 160.5* Protein-protein interaction inhibition
1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid Cl (3-phenyl), CH₃ (5), COOH (3) 237.64 CDK2/cyclin A and CDK4/cyclin D inhibition (IC₅₀ < 30 µM)
5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid Ph (5), 3-pyridyl (1), COOH (3) 266.3* Selective COX-2 inhibition (Fit value > 8.0)
1-(2,6-Dichlorophenyl)-5-isopropyl-1H-1,2,4-triazole-3-carboxylic acid 2,6-Cl₂ (phenyl), iPr (5), COOH (3) 328.2* HIF signaling inhibition (antiangiogenic activity)
5-Cyclobutyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid Cyclobutyl (5), 4-OCH₃ (phenyl), COOH (3) 285.3 Under investigation for kinase inhibition

*Calculated based on molecular formula.

Key Observations:

Electron-Withdrawing Groups (EWGs): The chlorine substituent in this compound enhances metabolic stability compared to non-halogenated analogues like 1-methyl-1H-1,2,4-triazole-5-carboxylic acid (MW 127.1) . Dichloro-substituted derivatives (e.g., 1-(2,6-dichlorophenyl)) exhibit improved binding to hydrophobic pockets in enzymes, as seen in antiangiogenic applications .

Aromatic vs. Aliphatic Substituents:

  • Phenyl or pyridyl groups at position 1 (e.g., 5-phenyl-1-(3-pyridyl) derivatives) enhance COX-2 selectivity due to π-π stacking interactions in the enzyme’s active site .
  • Aliphatic substituents (e.g., cyclobutyl in ) may reduce cytotoxicity while maintaining target affinity.

Carboxylic Acid Position:

  • The 3-carboxylic acid group is critical for hydrogen bonding with catalytic residues (e.g., Arg120 in COX-2), as demonstrated by docking studies .

Biological Activity

5-Chloro-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (C₄H₄ClN₃O₂) is a nitrogen-containing heterocyclic compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a triazole ring with a chlorine atom at the 5-position and a carboxylic acid functional group at the 3-position. This unique structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₄H₄ClN₃O₂
Molecular Weight144.55 g/mol
IUPAC NameThis compound
CAS Number84651303
SolubilitySoluble in water

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization Reactions : The compound can be synthesized via cyclization of appropriate hydrazines with chloroacetic acid derivatives.
  • Reflux Methods : Refluxing triazole derivatives with carboxylic acids under acidic conditions can yield the desired product.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. Specifically, 5-chloro-1-methyl-1H-1,2,4-triazole derivatives have shown effectiveness against various bacterial and fungal strains due to their ability to inhibit specific enzymes required for microbial growth.

Anticancer Activity

The triazole scaffold is recognized for its potential as an anticancer agent. Studies suggest that this compound may act by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The compound's interaction with proteins involved in apoptosis and cell cycle regulation has been documented.

The biological activity of this compound can be attributed to its ability to bind to specific enzyme sites or receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cytochrome P450 or other metabolic enzymes critical for cellular function.
  • Receptor Modulation : It can modulate receptor activity involved in cell signaling pathways related to inflammation and cancer progression.

Study on Antimicrobial Efficacy

In a study published in Frontiers in Chemistry, researchers evaluated the antimicrobial activity of various triazole derivatives against pathogens like Staphylococcus aureus and Candida albicans. The results demonstrated that 5-chloro-1-methyl-1H-1,2,4-triazole derivatives exhibited potent inhibitory effects compared to standard antibiotics .

Anticancer Research

A recent investigation highlighted the anticancer potential of triazole derivatives in lung and breast cancer models. The study found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Pharmaceutical Development

Due to its promising biological activities, this compound is being explored as a lead compound in drug discovery programs aimed at developing new antimicrobial and anticancer agents.

Agrochemical Use

The compound's antifungal properties also make it a candidate for use in agrochemicals to protect crops from fungal diseases.

Q & A

Basic: What are the optimal synthetic routes for 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted hydrazines with chloroacetic acid derivatives. For example, NaN₃-catalyzed reactions in DMF at 50°C (3 hours) followed by ice-water quenching yield intermediates like azidomethyl esters, which are further functionalized via reflux with cyanocetamide in THF (5 hours) to form triazole-carboxylic acid derivatives . Key factors include:

  • Catalyst selection : NaN₃ enhances azide incorporation, critical for triazole ring formation.
  • Solvent polarity : DMF stabilizes intermediates, while THF facilitates cyclization.
  • Temperature control : Reflux (THF, ~66°C) ensures complete ring closure without side-product formation.
    Yield optimization requires balancing stoichiometry (1.1:1 molar ratio of aldehyde to amine) and pH adjustment (HCl to pH 3) for precipitation .

Basic: How can spectroscopic techniques distinguish 5-chloro-1-methyltriazole-3-carboxylic acid from structural analogs?

Methodological Answer:

  • IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, while triazole ring C-N vibrations are observed at 1500–1600 cm⁻¹. Chlorine substituents reduce symmetry, splitting peaks in the 600–800 cm⁻¹ region .
  • NMR : 1H^1H NMR shows a singlet for the methyl group at δ 2.8–3.2 ppm. Carboxylic protons (if free) appear as broad signals at δ 10–12 ppm. 13C^{13}C NMR confirms the carboxylic carbon at δ 165–170 ppm .
  • Mass Spectrometry : Molecular ion [M+H]⁺ matches the molecular formula (C₄H₄ClN₃O₂, m/z 161.5), with fragments at m/z 123 (loss of COOH) and 95 (loss of Cl) .

Advanced: What strategies resolve contradictions in solubility data for this compound across studies?

Methodological Answer:
Discrepancies arise from polymorphic forms or pH-dependent ionization.

  • Polymorphism Screening : Recrystallize from ethanol/water (1:1) or PhMe to isolate stable forms. Monitor via XRD for lattice differences .
  • Ionization Studies : Adjust pH (1–14) and measure solubility via UV-Vis (λmax ~260 nm). The carboxylic acid group (pKa ~2.5) increases solubility above pH 3.5, while the triazole ring (pKa ~9.5) deprotonates at higher pH .
  • Co-solvent Systems : Use DMSO:water (4:1) for enhanced solubility in biological assays .

Advanced: How does computational modeling predict the bioactivity of 5-chloro-1-methyltriazole-3-carboxylic acid derivatives?

Methodological Answer:

  • Docking Studies : Target cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms (CA-II, CA-IX). Use AutoDock Vina with PDB IDs 5KIR (COX-2) and 3CA2 (CA-II). The chloro-methyl group occupies hydrophobic pockets, while the carboxylic acid forms H-bonds with Arg120/His94 .
  • QSAR Models : Correlate Hammett σ values (Cl substituent: σ = 0.23) with IC₅₀ data. Higher electron-withdrawing groups improve enzyme inhibition .
  • MD Simulations : Assess stability of ligand-protein complexes (100 ns trajectories). Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Advanced: What are the challenges in synthesizing stable salts of this compound for pharmacological use?

Methodological Answer:

  • Counterion Selection : Hydrochloride salts (via HCl gas bubbling in ethanol) improve crystallinity but may hydrolyze under humidity. Methanesulfonate salts offer higher thermal stability (mp >200°C) .
  • pH-Sensitive Degradation : Monitor by HPLC (C18 column, 0.1% TFA in acetonitrile/water). Acidic conditions (pH <2) promote decarboxylation, while alkaline conditions (pH >10) hydrolyze the triazole ring .
  • Lyophilization : Freeze-dry aqueous solutions (5% w/v) with trehalose (1:1 ratio) to prevent aggregation .

Basic: Which derivatization methods enhance the compound’s applicability in metal-organic frameworks (MOFs)?

Methodological Answer:

  • Esterification : React with MeOH/H₂SO₄ to form methyl esters, improving ligand flexibility .
  • Amidation : Couple with ethylenediamine (EDC/NHS activation) to create bidentate ligands for Cu(II) or Zn(II) nodes .
  • Thiolation : Substitute Cl with –SH using NaSH in DMF (80°C, 6 hours) for sulfur-rich MOFs .

Advanced: How do steric and electronic effects influence regioselectivity in its reactions?

Methodological Answer:

  • Electrophilic Substitution : The 5-chloro group directs incoming electrophiles to the 4-position (ortho/para-directing). Steric hindrance from the methyl group reduces reactivity at N1 .
  • Nucleophilic Attack : The triazole’s N2 position is more nucleophilic (Fukui f⁻ index = 0.15 vs. N4 = 0.08), favoring alkylation at N2 .
  • Cross-Coupling : Suzuki-Miyaura reactions require Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane (100°C, 12 hours) for aryl boronic acid coupling at C3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.